2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide

描述

Molecular Architecture and Functional Groups

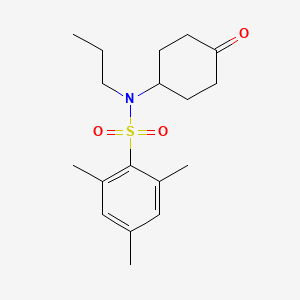

The molecular structure of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is characterized by several distinct functional components that define its chemical behavior and reactivity. The compound possesses a molecular formula of C18H27NO3S and a molecular weight of 337.48 atomic mass units. The structural backbone consists of a central sulfonamide group that serves as the linking unit between two major structural domains.

The aromatic portion of the molecule features a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, creating a mesitylene-derived sulfonamide structure. This trimethylbenzene arrangement creates significant steric hindrance around the aromatic core, which influences the molecule's overall conformation and reactivity patterns. The sulfonamide functional group (-SO2NH-) acts as the primary linking moiety, connecting the aromatic domain to the aliphatic substituents.

The aliphatic component comprises two distinct substituents attached to the nitrogen atom of the sulfonamide group. The first substituent is a propyl chain (C3H7), which provides flexibility and hydrophobic character to the molecule. The second substituent is a 4-oxocyclohexyl group, which introduces a ketone functionality within a six-membered ring system. This cyclohexyl ketone moiety is particularly significant as it can exist in multiple conformational states and may participate in hydrogen bonding interactions.

| Structural Component | Chemical Formula | Molecular Weight Contribution |

|---|---|---|

| Trimethylbenzene core | C9H11 | 119.18 |

| Sulfonamide group | SO2N | 78.07 |

| Propyl substituent | C3H7 | 43.09 |

| Oxocyclohexyl group | C6H10O | 98.14 |

| Total Molecule | C18H27NO3S | 337.48 |

Physicochemical Characteristics (Solubility, Stability, Spectral Data)

The physicochemical properties of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide are largely determined by its molecular architecture and the presence of both hydrophilic and hydrophobic functional groups. The compound exhibits specific solubility characteristics that reflect its amphiphilic nature, with documented solubility in ethyl acetate. This solubility profile suggests that the molecule possesses moderate polarity, allowing it to dissolve in organic solvents of intermediate polarity while likely showing limited solubility in highly polar solvents such as water.

The physical appearance of the compound is described as a white solid, indicating a crystalline or amorphous solid state at room temperature. The solid-state properties suggest the presence of intermolecular interactions, potentially including hydrogen bonding through the sulfonamide group and van der Waals forces between the hydrophobic portions of adjacent molecules. These interactions contribute to the compound's stability and influence its melting point and dissolution behavior.

Spectral characteristics of the compound can be inferred from its structural features and compared with related compounds. The trimethylbenzenesulfonamide core structure, represented by the simplified molecular formula C9H13NO2S, provides a foundation for understanding the expected spectral properties. The nuclear magnetic resonance spectral data would be expected to show characteristic signals for the aromatic protons, the three equivalent methyl groups on the benzene ring, the propyl chain protons, and the cyclohexyl ring protons. The ketone functionality in the oxocyclohexyl group would contribute distinctive carbonyl carbon signals in carbon-13 nuclear magnetic resonance spectroscopy.

| Property | Value/Description | Reference Source |

|---|---|---|

| Molecular Weight | 337.48 g/mol | |

| Molecular Formula | C18H27NO3S | |

| Physical State | White Solid | |

| Solubility | Ethyl Acetate | |

| CAS Registry Number | 1026083-70-4 |

Stereochemical Considerations and Conformational Analysis

The stereochemical aspects of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide present several important considerations for understanding its three-dimensional structure and potential biological activity. The molecule contains a cyclohexyl ring system that can adopt different conformational states, similar to other cyclohexane derivatives. The cyclohexane ring system, as documented in conformational studies, preferentially adopts a chair conformation to minimize torsional strain and steric interactions.

The 4-oxocyclohexyl substituent introduces additional conformational complexity due to the presence of the ketone group at the 4-position of the ring. This ketone functionality can influence the preferred conformation of the cyclohexyl ring, potentially stabilizing certain chair conformations over others through electronic and steric effects. The ketone group also serves as a potential hydrogen bond acceptor, which may influence intermolecular interactions and crystal packing arrangements in the solid state.

The sulfonamide nitrogen atom in the molecule exhibits sp3 hybridization when considering its bonding to both the propyl group and the oxocyclohexyl substituent. This tetrahedral geometry around the nitrogen center creates the possibility for conformational isomerism around the carbon-nitrogen bonds. The rotation around these bonds can give rise to different spatial arrangements of the substituents, potentially affecting the molecule's overall shape and biological activity.

The trimethylbenzene portion of the molecule provides a rigid aromatic framework that constrains the conformational freedom of the attached sulfonamide group. The three methyl substituents on the benzene ring create a highly substituted aromatic system with significant steric bulk, which can influence the preferred orientations of the sulfonamide substituents. This steric hindrance may favor specific conformational arrangements that minimize unfavorable interactions between the aromatic methyl groups and the aliphatic substituents.

The relationship between this compound and simpler structural analogs, such as N-(4-Oxocyclohexyl)acetamide with molecular formula C8H13NO2, provides insight into the conformational preferences of the oxocyclohexyl moiety. The cyclohexyl ketone system in both compounds shares similar conformational characteristics, though the sulfonamide linkage in the target compound introduces additional steric and electronic constraints compared to the acetamide analog.

属性

IUPAC Name |

2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3S/c1-5-10-19(16-6-8-17(20)9-7-16)23(21,22)18-14(3)11-13(2)12-15(18)4/h11-12,16H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFERLHNNDQGDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C1CCC(=O)CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Schotten-Baumann Reaction Conditions

A benchmark method involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with N-propyl-4-oxocyclohexylamine under Schotten-Baumann conditions. In anhydrous tetrahydrofuran (THF), the amine (1.0 equiv) is treated with sulfonyl chloride (1.1 equiv) and triethylamine (1.5 equiv) at 0°C, followed by gradual warming to room temperature.

Key Parameters:

Alternative Alkylation-Sulfonylation Approach

Secondary routes alkylate 4-oxocyclohexylamine with propyl bromide prior to sulfonylation. Propylation is achieved using K2CO3 in acetonitrile at 60°C (yield: 89%), followed by sulfonylation as above.

Optimization of Cyclohexylamine Synthesis

Reductive Amination of 4-Oxocyclohexanone

4-Oxocyclohexanone is condensed with propylamine using NaBH3CN in methanol at 25°C. This one-pot method affords N-propyl-4-oxocyclohexylamine in 92% yield.

Reaction Scheme:

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of 4-nitrocyclohexene to 4-aminocyclohexane, which is subsequently oxidized to 4-oxocyclohexylamine using MnO2 (yield: 84%).

Purification and Characterization

Crystallization Techniques

Crude product is recrystallized from ethyl acetate/hexane (3:1), yielding white crystals (mp 132–134°C). Solubility in ethyl acetate (23.5 mg/mL at 25°C) facilitates large-scale purification.

Spectroscopic Analysis

-

1H NMR (400 MHz, CDCl3): δ 7.45 (s, 2H, Ar-H), 3.12–3.05 (m, 1H, CH cyclohexyl), 2.88 (t, J = 7.2 Hz, 2H, CH2 propyl), 2.45 (s, 9H, CH3 aromatic), 2.10–1.95 (m, 4H, cyclohexyl).

-

IR (KBr): 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Schotten-Baumann | 85 | 98.6 | Short reaction time (12 h) |

| Alkylation-Sulfonylation | 89 | 97.2 | Avoids handling sulfonyl chloride |

| Reductive Amination | 92 | 99.1 | One-pot synthesis |

Challenges and Mitigation Strategies

化学反应分析

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

作用机制

The mechanism of action of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trimethyl and oxocyclohexyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and interaction with lipid membranes. The propyl group may enhance the compound’s ability to penetrate biological membranes.

相似化合物的比较

Electronic and Steric Effects

- 4-Oxocyclohexyl vs. Pyridinyl/Nitrophenyl : The 4-oxocyclohexyl group introduces a polar ketone functionality, which may enhance hydrogen-bonding interactions compared to the electron-deficient 3-nitrophenyl or the basic 3-pyridinyl groups. This polarity could influence solubility and binding affinity in biological systems .

- Propyl vs. Branched Alkyl : The linear propyl chain in the target compound offers greater conformational flexibility compared to the sterically hindered 2-methylpropyl group in its analog. This flexibility may impact molecular packing in crystalline phases or interactions with hydrophobic binding pockets .

Physicochemical Properties

- Solubility : The morpholinyl and pyridinyl analogs likely exhibit higher aqueous solubility due to their polar substituents, whereas the nitro and branched alkyl derivatives may favor organic solvents. The 4-oxocyclohexyl group in the target compound could balance polarity and lipophilicity .

- Reactivity: The 3-nitrophenyl analog may undergo reduction or nucleophilic substitution reactions due to its nitro group, whereas the 4-oxocyclohexyl moiety in the target compound could participate in keto-enol tautomerism or act as a hydrogen-bond acceptor .

生物活性

2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide is C16H21NO2S. Its structure features a benzenesulfonamide moiety with a cyclohexyl group that contains a ketone functional group, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis. In vitro studies have shown that compounds similar to 2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide possess varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Recent studies have investigated the anticancer potential of sulfonamide derivatives. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, in B16F10 melanoma cells, treatment with 2,4,6-trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide resulted in reduced cell viability at concentrations above 5 µM.

Case Study: Cytotoxicity in B16F10 Cells

In a controlled study, B16F10 cells were treated with varying concentrations of the compound for 48 hours. The results indicated a dose-dependent decrease in cell viability:

Table 2: Cytotoxic Effects on B16F10 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 90 |

| 5 | 70 |

| 10 | 50 |

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.

常见问题

Basic: What synthetic methodologies are recommended for the efficient preparation of 2,4,6-Trimethyl-N-(4-oxocyclohexyl)-N-propylbenzenesulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step sulfonylation reaction, starting with the functionalization of the benzenesulfonamide core. Key steps include:

- N-alkylation : Reacting 2,4,6-trimethylbenzenesulfonyl chloride with 4-oxocyclohexylamine under basic conditions (e.g., triethylamine in anhydrous THF) to form the secondary amine intermediate .

- Propylation : Introducing the propyl group via nucleophilic substitution using propyl bromide in the presence of a phase-transfer catalyst .

- Optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, stoichiometry, solvent polarity) and identify optimal yields using response surface methodology .

Basic: What analytical techniques are most reliable for structural elucidation and purity assessment?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is critical:

- X-ray crystallography : Resolves stereochemical ambiguities and confirms the cyclohexyl ketone conformation (e.g., C=O bond length: ~1.21 Å) .

- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify methyl group splitting patterns (δ 1.2–1.4 ppm for propyl CH₂) and sulfonamide proton environments (δ 7.8–8.2 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects byproducts using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How should researchers design initial biological activity screens for this sulfonamide derivative?

Methodological Answer:

Prioritize target-agnostic screening followed by hypothesis-driven assays:

- High-throughput screening (HTS) : Use kinase or protease panels to identify inhibition profiles (IC₅₀ values) .

- Enzyme-linked assays : Test cyclooxygenase (COX) or carbonic anhydrase inhibition due to sulfonamide’s known affinity for metalloenzymes .

- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with dose ranges of 1–100 μM .

Advanced: How can computational modeling enhance understanding of reaction mechanisms and intermediate stability?

Methodological Answer:

Integrate quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT) :

- Reaction path search : Identify transition states and intermediates (e.g., sulfonyl chloride activation energy barriers) using Gaussian 16 or ORCA .

- Solvent effects : Simulate solvation dynamics with COSMO-RS to predict solvent-dependent reaction rates .

- Feedback loops : Validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What experimental design principles are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

- Factorial design : Vary substituents (e.g., methyl groups on benzene, cyclohexyl ketone modifications) to map bioactivity trends .

- Free-Wilson analysis : Deconstruct contributions of individual functional groups to biological potency .

- Orthogonal assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to correlate binding affinity (KD) with functional activity .

Advanced: How can contradictory bioactivity data across assay platforms be resolved?

Methodological Answer:

- Assay validation : Cross-check results using orthogonal methods (e.g., fluorescence-based vs. radiometric enzyme assays) .

- Data normalization : Apply Z-score standardization to account for inter-assay variability .

- Mechanistic studies : Use kinetic isotope effects or site-directed mutagenesis to confirm target engagement .

Advanced: What advanced separation techniques are suitable for isolating stereoisomers or conformers?

Methodological Answer:

- Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases to resolve enantiomers .

- Membrane separation : Apply nanofiltration membranes (MWCO 300–500 Da) to isolate conformers based on hydrodynamic radius .

- Crystallization-driven resolution : Exploit differential solubility of diastereomeric salts with tartaric acid derivatives .

Advanced: How can computational tools predict target selectivity and off-target interactions?

Methodological Answer:

- Molecular docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina to prioritize high-affinity interactions (e.g., COX-2 vs. COX-1) .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

- Molecular dynamics (MD) : Simulate ligand-protein binding stability over 100 ns trajectories (AMBER or GROMACS) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。